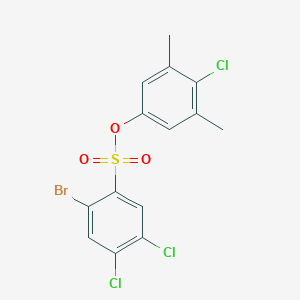

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

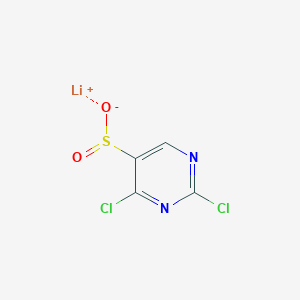

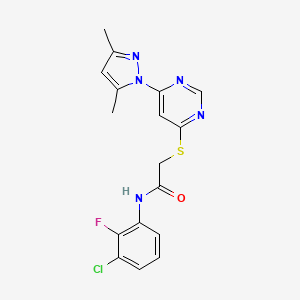

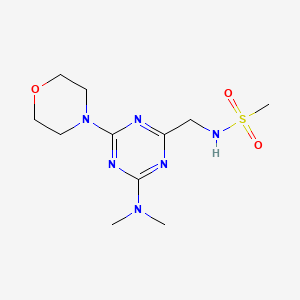

The compound “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate” is a complex organic molecule with multiple functional groups. It contains a sulfonate group attached to a dichlorobenzene ring, and a dimethylphenyl group with a chlorine substituent .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the halogens might be replaced in nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial Agent

The compound 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , is known to have antimicrobial properties . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .

Disinfectant

4-chloro-3,5-dimethylphenol is also used as a disinfectant . Disinfectants are antimicrobial agents that are applied to non-living objects to destroy harmful microorganisms or to inhibit their activity .

Molluscicide

This compound has been used as a molluscicide . Molluscicides are substances used to destroy pests of the phylum Mollusca .

Antiseptic Drug

4-chloro-3,5-dimethylphenol has been used as an antiseptic drug . Antiseptics are substances that are applied locally on humans and other animals to destroy harmful microorganisms or to inhibit their activity .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .

Anticancer Activity

While there is no direct evidence for the anticancer activity of “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate”, related compounds have shown potential in this area . For example, small molecules able to impair the DVL1 binding to its cognate receptor, FZD, have been studied for their role in tumors and chemoresistance .

Protodeboronation

The compound could potentially be used in protodeboronation reactions . Protodeboronation is a type of chemical reaction where a boron group is removed from an organic compound .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrCl3O3S/c1-7-3-9(4-8(2)14(7)18)21-22(19,20)13-6-12(17)11(16)5-10(13)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPOTKNOKJLPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrCl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)